

Spectroscopic Profile of Chloromethylphosphonic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Chloromethylphosphonic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **chloromethylphosphonic acid**, a key organophosphorus compound. Due to the limited availability of published data for this specific molecule, this document presents a combination of available data for **chloromethylphosphonic acid** and representative data from closely related phosphonic acids. This approach offers a robust framework for researchers engaged in the analysis and characterization of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. The following tables summarize the expected chemical shifts and coupling constants for **chloromethylphosphonic acid** based on data for analogous compounds.

Proton (1H) NMR Data

¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. The methylene protons adjacent to both the chlorine atom and the phosphonic acid group are expected to show a characteristic doublet due to coupling with the phosphorus-31 nucleus.



Proton	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
CI-CH ₂ -P	3.5 - 4.5	Doublet (d)	² JP-H: 10 - 15
P-(OH) ₂	10 - 12 (broad)	Singlet (s)	-

Note: The chemical shift of the acidic protons is highly dependent on the solvent and concentration.

Carbon-13 (13C) NMR Data

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The carbon atom in **chloromethylphosphonic acid** is expected to exhibit a doublet due to direct coupling with the phosphorus-31 nucleus.

Carbon	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
CI-CH ₂ -P	45 - 60	Doublet (d)	¹JP-C: 130 - 150

Phosphorus-³¹ (³¹P) NMR Data

³¹P NMR is a highly sensitive and informative technique for the direct observation of the phosphorus atom. The chemical shift is indicative of the phosphorus atom's chemical environment. For **chloromethylphosphonic acid**, a single resonance is expected.

Phosphorus	Expected Chemical Shift (δ , ppm)	Expected Multiplicity
Р	+15 to +25	Singlet (proton-decoupled)

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of **chloromethylphosphonic acid** is expected to be characterized by strong absorptions corresponding to the P=O, P-O, C-Cl, and O-H bonds.



Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phosphonic acid)	2500 - 3300	Strong, Broad
C-H stretch	2900 - 3000	Medium
P=O stretch	1150 - 1250	Strong
P-O stretch	950 - 1100	Strong
C-Cl stretch	600 - 800	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For **chloromethylphosphonic acid** (molecular weight: 130.47 g/mol), the mass spectrum would likely be obtained using electrospray ionization (ESI) in negative ion mode, given the acidic nature of the phosphonic acid group.

lon	Expected m/z	Description
[M-H] ⁻	129.95	Deprotonated molecular ion
[M-HCI] ⁻ •	93.97	Loss of hydrogen chloride
[PO ₃] ⁻	78.96	Phosphate fragment

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phosphonic acids.

NMR Spectroscopy Protocol

• Sample Preparation: Dissolve 5-10 mg of the phosphonic acid in 0.6-1.0 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is free of particulate matter by filtering if necessary.



- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- ³¹P NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. ³¹P NMR is a sensitive nucleus, so fewer scans are generally needed. An external standard of 85% H₃PO₄ is used for chemical shift referencing.[1]
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the solid phosphonic acid with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of the phosphonic acid (e.g., 1-10 μg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid or base to aid ionization.
- Chromatographic Separation: Inject the sample into a liquid chromatography system. For polar compounds like phosphonic acids, a porous graphitic carbon or a hydrophilic interaction liquid chromatography (HILIC) column may be used.[3]

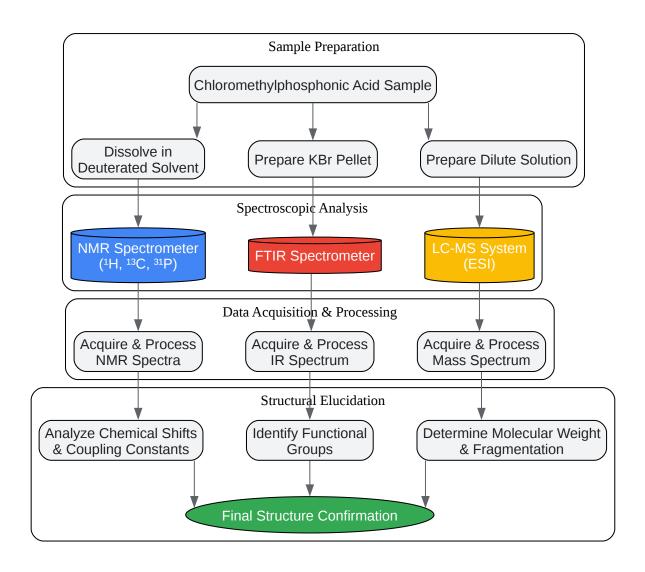


- Mass Spectrometric Detection: The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. For phosphonic acids, negative ion mode is typically more sensitive.[4]
- Data Acquisition: Acquire mass spectra over a relevant m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **chloromethylphosphonic acid**.





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Spectroscopic Analysis Workflow

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